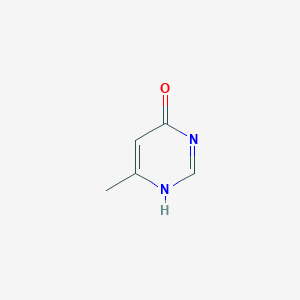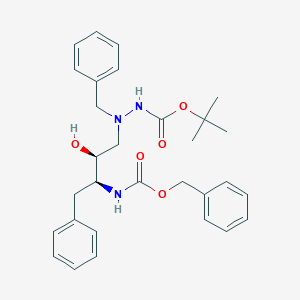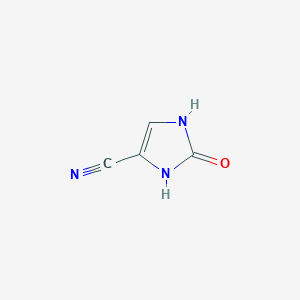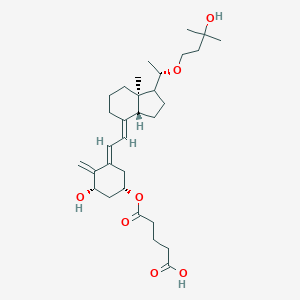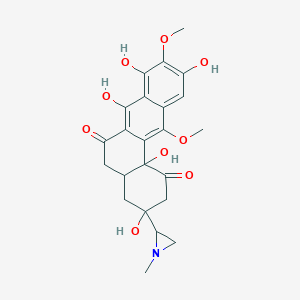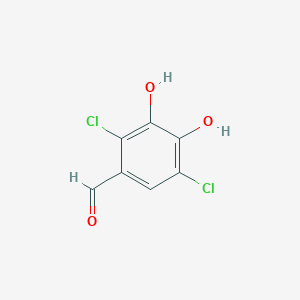![molecular formula C30H28Si B114436 Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- CAS No. 150096-53-0](/img/structure/B114436.png)
Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl) is a silane derivative, a type of organosilicon compound, which is composed of a silicon atom with four organic groups attached to it. It is a colorless liquid with a faint odor and is soluble in organic solvents. Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl) has a wide range of applications in the chemical, medical, and industrial fields. It is used as a reagent in the synthesis of organic compounds, as a catalyst in polymerization reactions, and as a surfactant in the manufacture of plastics.
Wissenschaftliche Forschungsanwendungen
Polymer Composites and Coatings
Silane compounds, including the one , are often used in the creation of polymer composites and coatings . They can enhance the interfacial adhesive strength, which makes them valuable for multi-materialization .
Water Treatment
Silane compounds can be used in water treatment processes . They can interact with other substances to remove impurities and improve the quality of water .
Surface Modification
Silane coupling agents are used to introduce functional groups onto the surfaces of particles . This can improve the adhesion of the inorganic/polymer interface .
Synthesis in Nanoparticles
Amino-silanized surfaces are used in many laboratories and in industrial processes, such as the synthesis of nanoparticles .
Ligand Immobilization
Silane compounds can be used for ligand immobilization . This process is crucial in many biochemical assays and tests .
Dyes and Organic Polymers
Silane compounds are used in the production of dyes and organic polymers . They can enhance the properties of these materials, making them more effective for their intended uses .
Reinforcing Agents
Silane compounds can be utilized as reinforcing agents . For example, they can enhance the ultimate strength of the prepared old corrugated container (OCC) fibers/high density polyethylene composites .
Surface Thermodynamic Properties
Silane compounds can be used to modify surface thermodynamic properties . This can be useful in a variety of applications, from industrial processes to scientific research .
Eigenschaften
IUPAC Name |
dimethyl-bis(2-methyl-3H-cyclopenta[a]naphthalen-3-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28Si/c1-19-17-27-23-11-7-5-9-21(23)13-15-25(27)29(19)31(3,4)30-20(2)18-28-24-12-8-6-10-22(24)14-16-26(28)30/h5-18,29-30H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYCOQTXODFUOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1[Si](C)(C)C3C(=CC4=C3C=CC5=CC=CC=C54)C)C=CC6=CC=CC=C62 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- | |
CAS RN |
150096-53-0 |
Source


|
| Record name | (Bis-2-methyl-indenyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B114360.png)
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B114361.png)
![Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide](/img/structure/B114363.png)
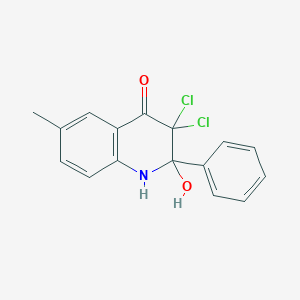
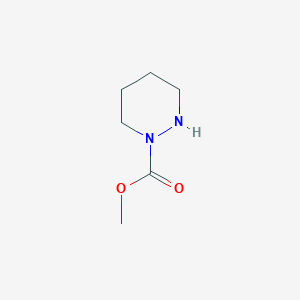
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B114368.png)

